molecular formula C10H15N3O3 B14000143 5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidine-2,4(1h,3h)-dione CAS No. 5753-19-5

5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidine-2,4(1h,3h)-dione

Cat. No.: B14000143
CAS No.: 5753-19-5
M. Wt: 225.24 g/mol
InChI Key: FDCKTSLNTBOHKH-UHFFFAOYSA-N
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Description

5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidine-2,4(1h,3h)-dione is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a pyrimidine ring substituted with a hydroxy group and a piperidinylmethyl group, which may contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidine-2,4(1h,3h)-dione typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a piperidine derivative under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the piperidinylmethyl group.

    Substitution: The hydroxy group or the piperidinylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidine-2,4(1h,3h)-dione exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-6-(morpholin-4-ylmethyl)pyrimidine-2,4(1h,3h)-dione
  • 5-Hydroxy-6-(pyrrolidin-1-ylmethyl)pyrimidine-2,4(1h,3h)-dione
  • 5-Hydroxy-6-(azepan-1-ylmethyl)pyrimidine-2,4(1h,3h)-dione

Uniqueness

Compared to similar compounds, 5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidine-2,4(1h,3h)-dione may exhibit unique properties due to the presence of the piperidinylmethyl group. This group can influence the compound’s chemical reactivity, biological activity, and overall stability, making it a valuable molecule for further research and development.

Properties

CAS No.

5753-19-5

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

5-hydroxy-6-(piperidin-1-ylmethyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H15N3O3/c14-8-7(11-10(16)12-9(8)15)6-13-4-2-1-3-5-13/h14H,1-6H2,(H2,11,12,15,16)

InChI Key

FDCKTSLNTBOHKH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C(C(=O)NC(=O)N2)O

Origin of Product

United States

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